molecular formula C9H12O3S B13165464 (1S)-1-[4-(methylsulfonyl)phenyl]ethanol

(1S)-1-[4-(methylsulfonyl)phenyl]ethanol

Cat. No.: B13165464
M. Wt: 200.26 g/mol
InChI Key: NYXCSMWVRWOPJP-ZETCQYMHSA-N
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Description

(1S)-1-(4-methanesulfonylphenyl)ethan-1-ol is an organic compound characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-methanesulfonylphenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methanesulfonylbenzaldehyde and a suitable chiral catalyst.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a reduction step using reagents like sodium borohydride or lithium aluminum hydride to convert the aldehyde group to an alcohol group.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired (1S)-1-(4-methanesulfonylphenyl)ethan-1-ol in high purity.

Industrial Production Methods

In an industrial setting, the production of (1S)-1-(4-methanesulfonylphenyl)ethan-1-ol may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-methanesulfonylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, or other oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-1-(4-methanesulfonylphenyl)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(4-methanesulfonylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The phenyl ring provides a stable framework, while the ethan-1-ol moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-(4-methanesulfonylphenyl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the methanesulfonyl group enhances its electrophilic properties, making it a valuable intermediate in various synthetic processes.

Properties

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

(1S)-1-(4-methylsulfonylphenyl)ethanol

InChI

InChI=1S/C9H12O3S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-7,10H,1-2H3/t7-/m0/s1

InChI Key

NYXCSMWVRWOPJP-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)S(=O)(=O)C)O

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)C)O

Origin of Product

United States

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